molecular formula C18H13BrF3N3OS2 B284333 N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Cat. No. B284333
M. Wt: 488.3 g/mol
InChI Key: OPWMETVBIYDXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide binds to the active site of glutaminase, preventing the enzyme from converting glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are required for cell growth and proliferation. As a result, cancer cells are more sensitive to N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide than normal cells, as they rely heavily on glutamine metabolism for survival.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion. Additionally, N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been found to decrease the expression of genes involved in cancer cell metabolism and proliferation. However, N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has also been shown to have off-target effects on other enzymes, such as carbonic anhydrase and lactate dehydrogenase, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a highly selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has limited solubility in aqueous solutions, which may affect its efficacy in some experiments. Additionally, N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been found to have off-target effects on other enzymes, which may complicate data interpretation.

Future Directions

There are several potential future directions for N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide research. One area of interest is the development of more potent and selective glutaminase inhibitors, which may have greater therapeutic potential. Additionally, N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide may be used in combination with other chemotherapeutic agents to improve cancer treatment outcomes. Finally, N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide may have applications beyond cancer research, as glutaminase has been implicated in other diseases, such as neurodegenerative disorders.

Synthesis Methods

N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide can be synthesized using a multistep process, starting with the reaction of 2-bromo-4-methylphenol with thionyl chloride to form 2-bromo-4-methylphenyl chloride. This intermediate is then reacted with 2-(thiophen-2-yl)pyrimidine-4,6-diol in the presence of potassium carbonate to form 2-(thiophen-2-yl)pyrimidine-4,6-diol-5-yl-2-bromo-4-methylphenyl sulfide. Finally, this compound is reacted with N-acetyl cysteine to form N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been extensively studied in the context of cancer research, as glutaminase is overexpressed in many types of cancer cells. N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in cell proliferation and tumor growth. Additionally, N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been found to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

Molecular Formula

C18H13BrF3N3OS2

Molecular Weight

488.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H13BrF3N3OS2/c1-10-4-5-12(11(19)7-10)23-16(26)9-28-17-24-13(14-3-2-6-27-14)8-15(25-17)18(20,21)22/h2-8H,9H2,1H3,(H,23,26)

InChI Key

OPWMETVBIYDXDE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)Br

Origin of Product

United States

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